1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile
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Overview
Description
1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclohexanecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 3,4-difluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile
- 1-(3,4-Difluorophenyl)-3-oxocyclohexanecarbonitrile
- 1-(3,4-Difluorophenyl)-4-hydroxycyclohexanecarbonitrile
Uniqueness
1-(3,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is unique due to the specific positioning of the difluorophenyl group and the ketone functionality. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
1202006-95-8 |
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Molecular Formula |
C13H11F2NO |
Molecular Weight |
235.23 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 |
InChI Key |
OTZQHUVUIGLYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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